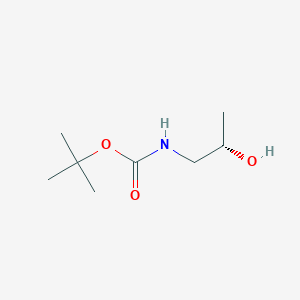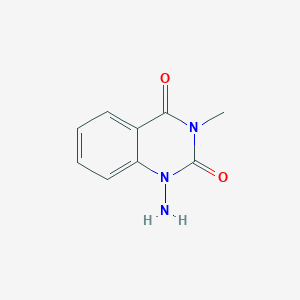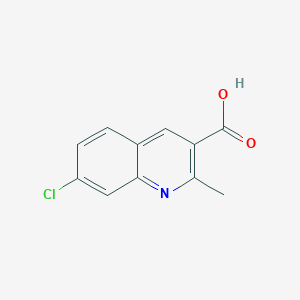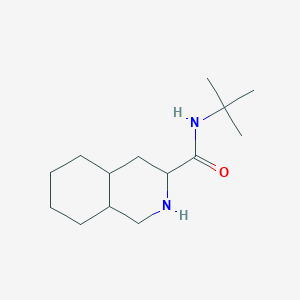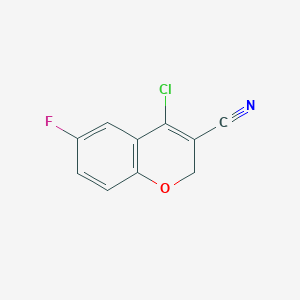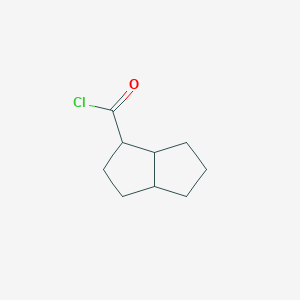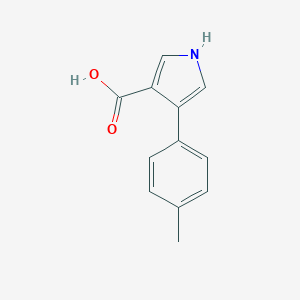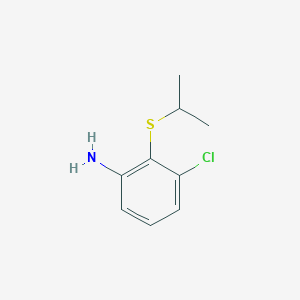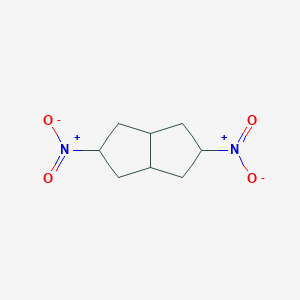![molecular formula C9H13NO B071143 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile CAS No. 182863-77-0](/img/structure/B71143.png)
2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of cyclopentanone derivatives and has been found to exhibit promising biological activity. In
Mecanismo De Acción
The mechanism of action of 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile involves the inhibition of key enzymes involved in cancer cell proliferation. Specifically, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and repair. By inhibiting this enzyme, 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile prevents cancer cells from dividing and multiplying, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
In addition to its anticancer activity, 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile has been found to exhibit a range of biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in cancer cell proliferation and apoptosis. Additionally, this compound has been found to regulate the activity of key signaling pathways involved in inflammation and pain, such as the NF-κB pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile is its potent anticancer activity against a variety of cancer cell lines. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile. One area of research could focus on the development of new synthetic methods to improve the yield and purity of this compound. Additionally, further studies could investigate the potential of this compound as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, research could explore the use of 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile in combination with other anticancer agents to enhance its efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile involves the reaction of 2,2-dimethyl-1,3-cyclopentanedione with acetonitrile in the presence of a base catalyst. The reaction proceeds through the formation of an enolate intermediate, which then reacts with acetonitrile to yield the desired product. This synthesis method has been optimized to achieve high yields of 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile with excellent purity.
Aplicaciones Científicas De Investigación
2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders such as arthritis.
Propiedades
Número CAS |
182863-77-0 |
|---|---|
Nombre del producto |
2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile |
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile |
InChI |
InChI=1S/C9H13NO/c1-9(2)7(5-6-10)3-4-8(9)11/h7H,3-5H2,1-2H3/t7-/m0/s1 |
Clave InChI |
RGDYFHVYDXUXJC-ZETCQYMHSA-N |
SMILES isomérico |
CC1([C@@H](CCC1=O)CC#N)C |
SMILES |
CC1(C(CCC1=O)CC#N)C |
SMILES canónico |
CC1(C(CCC1=O)CC#N)C |
Sinónimos |
Cyclopentaneacetonitrile, 2,2-dimethyl-3-oxo-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Imidazo[4,5-C]pyridine-4,6-diamine](/img/structure/B71065.png)
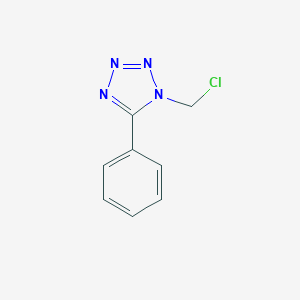
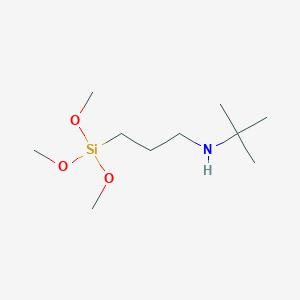
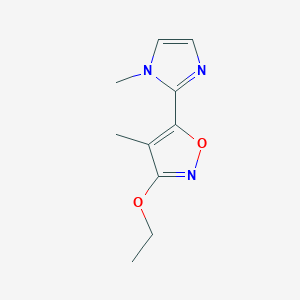
![7-Methyl-6,7-dihydrothieno[2,3-c]pyridine](/img/structure/B71073.png)
